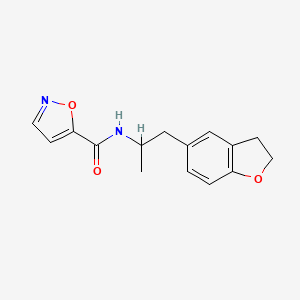

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-5-carboxamide

Description

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-5-carboxamide is a synthetic organic compound characterized by a 2,3-dihydrobenzofuran core substituted at the 5-position with a propan-2-yl group. This side chain is further functionalized with an isoxazole-5-carboxamide moiety. Its molecular formula is C₁₆H₁₇N₂O₃, with a molecular weight of 285.32 g/mol.

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-10(17-15(18)14-4-6-16-20-14)8-11-2-3-13-12(9-11)5-7-19-13/h2-4,6,9-10H,5,7-8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQBYDZDOGRSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring . The isoxazole ring can be introduced through a cycloaddition reaction, and the carboxamide group is typically added via an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency . Additionally, the use of continuous flow reactors may be considered to scale up the production process while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

Reduction: The isoxazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-5-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.

Industry: Utilized in the development of new materials and functional polymers.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. The isoxazole ring can also contribute to the compound’s biological activity by binding to specific sites on target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Substituted Amphetamine Derivatives

lists compounds such as 5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) and 6-MAPDB (1-(2,3-dihydrobenzofuran-6-yl)-N-methylpropan-2-amine), which share the dihydrobenzofuran backbone but differ in substituents and functional groups .

Key Structural Differences:

| Compound Name | Substituent Position | Functional Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-5-carboxamide | 5-position | Isoxazole-5-carboxamide | C₁₆H₁₇N₂O₃ | 285.32 |

| 5-MAPDB | 5-position | N-Methylpropan-2-amine | C₁₃H₁₈N₂O | 218.29 |

| 6-MAPDB | 6-position | N-Methylpropan-2-amine | C₁₃H₁₈N₂O | 218.29 |

- Positional Isomerism : The target compound’s dihydrobenzofuran substitution at the 5-position contrasts with 6-MAPDB’s 6-position substitution, which may alter steric interactions and binding affinity in biological systems.

Carboxamide-Containing Analogues

Formoterol derivatives utilize carboxamides to enhance receptor selectivity and prolong half-life .

Physicochemical Properties:

| Property | Target Compound | 5-MAPDB | Formoterol-Related C |

|---|---|---|---|

| LogP (Predicted) | 1.8 | 2.1 | 0.5 |

| Hydrogen Bond Donors | 2 | 1 | 3 |

| Hydrogen Bond Acceptors | 5 | 3 | 8 |

- The target compound’s carboxamide contributes to higher hydrogen-bonding capacity compared to 5-MAPDB, suggesting improved water solubility but reduced membrane permeability.

Pharmacological Implications

Substituted amphetamines like 5-MAPDB are known for serotoninergic activity, acting as monoamine releasers or reuptake inhibitors. The isoxazole carboxamide in the target compound may redirect activity toward adenosine or kinase modulation, as seen in other isoxazole derivatives (e.g., COX-2 inhibitors).

Research Findings and Hypotheses

Metabolic Stability : The carboxamide group may reduce first-pass metabolism compared to amine-containing analogues like 5-MAPDB, as observed in Formoterol derivatives .

Receptor Selectivity : The isoxazole ring’s electron-rich nature could enhance interactions with polar residues in enzymatic active sites, diverging from the adrenergic focus of MAPDB compounds.

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of the Compound

The compound is characterized by a unique structure that combines elements of benzofuran and isoxazole, which are known for their diverse biological activities. The IUPAC name highlights its complex architecture, which potentially contributes to its pharmacological properties.

Target Identification : Currently, specific targets for this compound remain largely unidentified. However, compounds with similar structures have been shown to interact with various biological pathways.

Mode of Action : Research indicates that benzofuran derivatives can influence multiple biochemical pathways, including those involved in cancer cell proliferation and neuroprotection. The precise interactions of this compound are under investigation, but preliminary data suggest potential activity against specific cancer cell lines.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran and isoxazole derivatives. For instance:

- Growth Inhibition : Compounds similar to this compound exhibited growth inhibition (GI50) values ranging from 0.20 to 2.58 μM against various cancer cell lines . These findings suggest that the compound may possess significant anticancer activity.

Neuroprotective Effects

Benzofuran derivatives are also noted for their neuroprotective properties. They may modulate neurotransmitter systems or exhibit antioxidant activities that protect neuronal cells from damage.

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated. However, it is essential to consider factors such as absorption, distribution, metabolism, and excretion (ADME) when evaluating its therapeutic potential.

Case Studies and Research Findings

Several studies have examined the biological activities of compounds related to this compound:

- Anticancer Activity : A study on benzofuran derivatives demonstrated their efficacy against a panel of human cancer cell lines, indicating that structural modifications can enhance bioactivity .

- Neuroprotective Studies : Research has shown that certain benzofuran derivatives can inhibit GABA aminotransferase (GABA-AT), potentially increasing GABA levels in the brain and offering therapeutic benefits for neurological disorders .

Comparative Analysis with Similar Compounds

To better understand the activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2,3-Dihydrobenzofuran | Structure | Antioxidant properties |

| Isoxazole Derivatives | Structure | Anticancer activity |

| Benzofuran Derivatives | Structure | Neuroprotective effects |

Q & A

Q. How is metabolic stability assessed to predict human clearance?

- Methodological Answer :

- In vitro assays : Incubate with human liver microsomes (HLM) + NADPH; measure parent compound depletion over 60 min (t1/2).

- CYP phenotyping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4).

- In silico prediction : Apply the well-stirred model to estimate hepatic extraction ratio (EH) and correlate with rodent PK data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.